![molecular formula C16H25N3O3S B4463032 2-methyl-3-[methyl(methylsulfonyl)amino]-N-(1-methyl-4-piperidinyl)benzamide](/img/structure/B4463032.png)
2-methyl-3-[methyl(methylsulfonyl)amino]-N-(1-methyl-4-piperidinyl)benzamide
Overview
Description
2-methyl-3-[methyl(methylsulfonyl)amino]-N-(1-methyl-4-piperidinyl)benzamide, also known as TAK-659, is a small molecule inhibitor that has been extensively researched for its potential therapeutic applications. TAK-659 belongs to the class of compounds known as kinase inhibitors, which are known for their ability to target specific enzymes involved in various cellular processes.
Mechanism of Action
2-methyl-3-[methyl(methylsulfonyl)amino]-N-(1-methyl-4-piperidinyl)benzamide exerts its effects by selectively inhibiting the activity of BTK and other kinases involved in B-cell receptor signaling. This leads to the inhibition of downstream signaling pathways and ultimately results in the induction of apoptosis in B-cells.
Biochemical and Physiological Effects:
2-methyl-3-[methyl(methylsulfonyl)amino]-N-(1-methyl-4-piperidinyl)benzamide has been shown to have potent antitumor activity in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). In addition to its antitumor effects, 2-methyl-3-[methyl(methylsulfonyl)amino]-N-(1-methyl-4-piperidinyl)benzamide has also been shown to have immunomodulatory effects, including the inhibition of cytokine production and the modulation of T-cell function.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-methyl-3-[methyl(methylsulfonyl)amino]-N-(1-methyl-4-piperidinyl)benzamide is its high selectivity and potency against BTK and other kinases involved in B-cell receptor signaling. This makes it an attractive target for the development of novel therapeutics for B-cell malignancies. However, one of the limitations of 2-methyl-3-[methyl(methylsulfonyl)amino]-N-(1-methyl-4-piperidinyl)benzamide is its potential for off-target effects, which can lead to unwanted toxicity and adverse effects.
Future Directions
There are several potential future directions for the research and development of 2-methyl-3-[methyl(methylsulfonyl)amino]-N-(1-methyl-4-piperidinyl)benzamide. One area of interest is the development of combination therapies that target multiple pathways involved in B-cell malignancies. Another area of interest is the development of 2-methyl-3-[methyl(methylsulfonyl)amino]-N-(1-methyl-4-piperidinyl)benzamide analogs with improved pharmacokinetic and pharmacodynamic properties. Additionally, further research is needed to better understand the potential immunomodulatory effects of 2-methyl-3-[methyl(methylsulfonyl)amino]-N-(1-methyl-4-piperidinyl)benzamide and its potential applications in autoimmune disorders.
Scientific Research Applications
2-methyl-3-[methyl(methylsulfonyl)amino]-N-(1-methyl-4-piperidinyl)benzamide has been extensively researched for its potential therapeutic applications in various diseases, including cancer and autoimmune disorders. Preclinical studies have shown that 2-methyl-3-[methyl(methylsulfonyl)amino]-N-(1-methyl-4-piperidinyl)benzamide has potent inhibitory activity against several kinases, including Bruton's tyrosine kinase (BTK), which is a key mediator of B-cell receptor signaling and has been implicated in the pathogenesis of various B-cell malignancies.
properties
IUPAC Name |
2-methyl-3-[methyl(methylsulfonyl)amino]-N-(1-methylpiperidin-4-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O3S/c1-12-14(6-5-7-15(12)19(3)23(4,21)22)16(20)17-13-8-10-18(2)11-9-13/h5-7,13H,8-11H2,1-4H3,(H,17,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOMXFAZSCPRGDJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1N(C)S(=O)(=O)C)C(=O)NC2CCN(CC2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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